Mechanistic Divergence: Tripartin Lacks Direct KDM4 Enzymatic Inhibition vs. Direct Inhibitors
Tripartin does not inhibit isolated recombinant KDM4A–E enzymes under standard assay conditions (IC50 > 100 μM) [1]. In contrast, well-established KDM4 tool compounds exhibit potent direct enzymatic inhibition: JIB-04 inhibits KDM4A with IC50 = 440 nM ; ML324 inhibits JMJD2 (KDM4E) with IC50 = 920 nM ; IOX1 inhibits KDM4A with IC50 = 0.6 μM ; and SD70 inhibits KDM4C with IC50 = 30 μM . This stark difference in biochemical profile establishes Tripartin as a functionally distinct probe.
| Evidence Dimension | Direct KDM4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 μM (no inhibition) |
| Comparator Or Baseline | JIB-04: 0.44 μM (KDM4A); ML324: 0.92 μM (JMJD2); IOX1: 0.6 μM (KDM4A); SD70: 30 μM (KDM4C) |
| Quantified Difference | Tripartin shows >227-fold weaker direct inhibition than JIB-04 and >108-fold weaker than ML324. |
| Conditions | Recombinant enzyme assays (KDM4A–E for Tripartin; specific isoforms noted for comparators) |
Why This Matters
Selecting Tripartin ensures that observed cellular H3K9me3 elevation originates from an indirect mechanism, enabling interrogation of non-catalytic KDM4 modulation pathways that direct inhibitors cannot access.
- [1] Guillade L, et al. ChemMedChem 2018, 13(18), 1949-1956. View Source
